1,4,8,12-Tetraazacyclopentadecane
Overview
Description
1,4,8,12-Tetraazacyclopentadecane is a nitrogen-containing macrocyclic compound, often referred to as a nitrogen crown-ether analog . It has the molecular formula C11H26N4 and a molecular weight of 214.35 g/mol . This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications .
Mechanism of Action
Target of Action
1,4,8,12-Tetraazacyclopentadecane, also known as a nitrogen crown-ether analog , primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.
Mode of Action
For instance, it forms complexes with tri- and tetra-protonated forms of chloride, nitrate, iodate, and sulfate ions . This interaction with ions could potentially lead to changes in the biochemical environment.
Pharmacokinetics
Its impact on the respiratory system suggests that it may be absorbed and distributed via the respiratory tract. The metabolism and excretion of this compound remain unknown and warrant further investigation.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound may have cytotoxic properties, potentially leading to cellular damage or inflammation in the targeted tissues.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , suggesting that moisture in the environment could affect its stability and action. Additionally, the compound’s interaction with ions indicates that the ionic composition of the environment could influence its efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a nitrogen crown-ether analog , which suggests that it may interact with various biomolecules in a similar manner to other crown ethers. Crown ethers are known to form complexes with various ions and molecules, which could potentially influence biochemical reactions .
Molecular Mechanism
As a nitrogen crown-ether analog, it may form complexes with various ions and molecules, potentially influencing their activity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8,12-Tetraazacyclopentadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines . One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels . The compound is typically stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
1,4,8,12-Tetraazacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, chromium, and cobalt.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as copper(II) bromide or cobalt(II) bromide in aqueous or organic solvents.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.
Major Products
Scientific Research Applications
1,4,8,12-Tetraazacyclopentadecane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4,8,12-Tetraazacyclopentadecane can be compared with other nitrogen-containing macrocycles such as:
1,4,7,10-Tetraazacyclododecane: Similar in structure but with a smaller ring size, leading to different complexation properties.
1,4,8,11-Tetraazacyclotetradecane: Slightly smaller ring size, also used in coordination chemistry.
1,4,7-Triazacyclononane: Contains three nitrogen atoms, resulting in different coordination behavior.
This compound is unique due to its specific ring size and the presence of four nitrogen atoms, which provide a balance between ring flexibility and complexation stability .
Properties
IUPAC Name |
1,4,8,12-tetrazacyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFDRRWNPNXBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332909 | |
Record name | 1,4,8,12-Tetraazacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15439-16-4 | |
Record name | 1,4,8,12-Tetraazacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,12-Tetraazacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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